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molecular formula C11H19NO2 B165409 tert-Butyl cyclohex-3-en-1-ylcarbamate CAS No. 135262-85-0

tert-Butyl cyclohex-3-en-1-ylcarbamate

Cat. No. B165409
M. Wt: 197.27 g/mol
InChI Key: IRBIWNJTHWLIMD-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

3-Cyclohexene-1-carboxylic acid (25.3 g) was dissolved in tert-butanol (250 ml), triethylamine (28 ml) and diphenylphosphorylazide (43.0 ml) were added, and the mixture was stirred for 1 hour at room temperature and 2 days at 90° C. The solvent was distilled off under reduced pressure, and the residue was purified by column chromatography on silica gel (dichloromethane) and then repurified by column chromatography on silica gel (hexane:ethyl acetate=20:1) to obtain the title compound (24.9 g) as colorless crystals.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
43 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(C(O)=O)[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C([N:12]([CH2:15]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:24])C=CC=CC=1.[C:34]([OH:38])([CH3:37])([CH3:36])[CH3:35]>>[C:34]([O:38][C:15]([NH:12][CH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)=[O:24])([CH3:37])([CH3:36])[CH3:35]

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
C1(CC=CCC1)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
43 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature and 2 days at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (dichloromethane)
CUSTOM
Type
CUSTOM
Details
repurified by column chromatography on silica gel (hexane:ethyl acetate=20:1)

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1CC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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